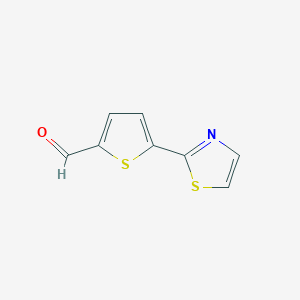

5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde

Description

5-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene backbone substituted at the 5-position with a 1,3-thiazole ring and at the 2-position with a carbaldehyde group. Its molecular formula is C₈H₅NOS₂, with a molecular weight of 195.26 g/mol . The structural configuration (SMILES: C1=C(SC(=C1)C2=CSC=N2)C=O) highlights the electron-rich thiophene and thiazole moieties, which contribute to its reactivity in condensation and cyclization reactions .

Synthesis: The compound is synthesized via multi-step protocols involving:

- Condensation reactions: Thiophene-2-carbaldehyde derivatives are often reacted with thiazole-containing precursors in the presence of ammonium acetate and glacial acetic acid under reflux conditions .

- Knoevenagel-type reactions: Similar compounds, such as thiazolidinedione derivatives, are synthesized via aldehyde-condensation with active methylene groups, suggesting analogous pathways for introducing the carbaldehyde functionality .

Propriétés

IUPAC Name |

5-(1,3-thiazol-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS2/c10-5-6-1-2-7(12-6)8-9-3-4-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDJKJWPDSKQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Thiophene-2-carbaldehyde Core

The key intermediate, thiophene-2-carbaldehyde, is synthesized predominantly by formylation of thiophene. One highly efficient and industrially scalable method involves the use of solid phosgene (triphosgene) and N,N-dimethylformamide (DMF) as reagents. This method avoids the use of gaseous phosgene, which is highly toxic and difficult to handle.

Method Summary:

- React thiophene with triphosgene and DMF in an organic solvent such as chlorobenzene at controlled low temperatures (0°C) initially.

- Gradually warm the reaction mixture to 75–85°C and maintain stirring for several hours.

- After completion, hydrolyze with water, neutralize with diluted sodium hydroxide, and extract the product with dichloromethane.

- Purify by washing, drying, and vacuum distillation.

Reaction Conditions and Yields:

| Embodiment | Thiophene (mol) | Triphosgene (mol) | DMF (mol) | Solvent (mL) | Temperature Profile | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 0.5 | 0.25 | 1.3 | 200 (chlorobenzene) | 0°C (1h) → 50°C → 75–85°C (3h) | 87 | Optimal molar ratio |

| 2 | 0.5 | 0.15 | 0.75 | 150 (chlorobenzene) | Same as above | 72 | Lower triphosgene amount |

| 3 | 0.5 | 0.35 | 1.5 | 250 (chlorobenzene) | Same as above | 88 | Higher triphosgene amount |

This method provides a one-step synthesis with high yield and low environmental impact compared to traditional phosgene methods, making it suitable for industrial production.

The introduction of the 1,3-thiazol-2-yl group onto the thiophene-2-carbaldehyde core typically involves cyclocondensation reactions using α-bromoacyl precursors and thioamide derivatives.

- Start with a brominated precursor such as an α-bromoacetyl derivative of a thiophene or aromatic compound.

- Perform cyclocondensation with thiocarbamide or benzenecarbothioamide under controlled conditions (e.g., in acetic acid at 60°C).

- This reaction forms the thiazole ring fused or attached to the thiophene aldehyde moiety.

- Bromination of 4-aminoacetophenone derivatives with bromine in acetic acid to form α-bromoacyl compounds.

- Cyclocondensation with thioamide compounds to yield 2,5-disubstituted thiazole derivatives.

- Esterification and hydrazide formation steps may follow for further functionalization.

- The final 5-(1,3-thiazol-2-yl)thiophene-2-carbaldehyde derivatives are isolated in good to excellent yields (62–99%).

This method provides a versatile route to substituted thiazole derivatives attached to thiophene rings and is supported by detailed spectral characterization (NMR, IR, MS).

Alternative Synthetic Routes via Knoevenagel Condensation

Although less directly related to the exact target compound, Knoevenagel condensation methods are employed in the synthesis of related heterocyclic aldehydes and thiazole derivatives:

- Condensation of thiazolidinone derivatives with aryl aldehydes in glacial acetic acid or polyethylene glycol-400 (PEG-400) at room temperature or reflux.

- This green chemistry approach yields 5-hetarylmethylene-4-thioxo-2-thiazolidinones, which are structurally related to thiazole-containing aldehydes.

- The method is efficient, catalyst-free, and yields high purity products.

Comparative Analysis of Preparation Methods

| Preparation Step | Method/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thiophene-2-carbaldehyde synthesis | Triphosgene/DMF in chlorobenzene, 0–85°C | High yield (up to 88%), scalable, low toxicity | Requires controlled temperature and handling of triphosgene |

| Thiazole ring formation | Cyclocondensation of α-bromoacyl derivatives with thioamides in acetic acid at 60°C | Versatile, good yields (62–99%), well-characterized | Multi-step, requires bromination step |

| Knoevenagel condensation | Thiazolidinone + aryl aldehydes in acetic acid or PEG-400 | Green method, catalyst-free, mild conditions | May not directly yield target aldehyde |

Summary and Research Findings

- The synthesis of 5-(1,3-thiazol-2-yl)thiophene-2-carbaldehyde involves first preparing the thiophene-2-carbaldehyde core, optimally via a triphosgene-mediated formylation of thiophene.

- The thiazole ring is introduced through cyclocondensation of α-bromoacyl intermediates with thioamide derivatives, yielding the target compound with high purity.

- These methods are supported by extensive spectral data including NMR, IR, and mass spectrometry, confirming the structure and purity of the products.

- Industrially, the triphosgene method offers a safer and more environmentally friendly alternative to traditional phosgene-based formylations.

- The overall synthetic strategy is robust, adaptable, and suitable for producing derivatives for further biological or material science applications.

Analyse Des Réactions Chimiques

Types of Reactions

5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Applications De Recherche Scientifique

Chemical Synthesis Applications

Building Block for Complex Molecules

5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde serves as a versatile building block in organic synthesis. It is used to create more complex molecules that are crucial in pharmaceuticals and agrochemicals. The compound's unique structure allows for various chemical transformations, making it a valuable intermediate in synthetic pathways.

Reactivity and Transformations

The compound undergoes several reactions, including:

- Oxidation: Converts to carboxylic acid derivatives.

- Reduction: Produces alcohols.

- Substitution Reactions: Varying products depending on the substituents introduced during the reaction.

These reactions highlight its utility in creating derivatives with tailored properties for specific applications.

Biological Applications

Antimicrobial Properties

Research indicates that 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde exhibits significant antimicrobial activity. Its mechanism of action involves inhibiting enzymes critical for bacterial cell wall synthesis, thus demonstrating potential as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that derivatives of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde can induce apoptosis in cancer cells. For instance, certain thiazole-containing compounds have shown promising results against various cancer cell lines, indicating a potential pathway for developing new anticancer therapies .

Medicinal Chemistry

Drug Development

The compound is being explored as a candidate for drug development due to its ability to interact with multiple biological targets. Its structural features allow it to bind effectively to enzymes and receptors, which can lead to therapeutic effects against diseases such as cancer and infections .

Case Studies

Recent studies have highlighted the efficacy of thiazole derivatives in treating specific types of cancer. For example:

- A derivative demonstrated an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil (IC50 6.14 μM) .

Industrial Applications

Material Science

In the industrial sector, 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde is utilized in developing materials with specific electronic properties. Its application in organic semiconductors and light-emitting diodes (OLEDs) showcases its importance beyond biological applications.

Mécanisme D'action

The mechanism of action of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituent Variations: 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde

- Structure : The thiophene ring at the 5-position is substituted with a methyl group, increasing lipophilicity (Molecular formula: C₉H₇OS₂ ) .

- Implications: Steric effects: The methyl group may hinder electrophilic substitution at the 5-position of the thiophene ring.

- Synthesis : Similar to the target compound but requires methyl-substituted thiophene precursors .

Heterocycle Replacement: 5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde

- Structure : Replaces the thiazole ring with a pyrazole (Molecular formula: C₈H₆N₂OS ) .

- Implications :

- Electronic properties : Pyrazole (two adjacent nitrogen atoms) introduces stronger hydrogen-bonding capacity and electron-withdrawing effects compared to thiazole (one sulfur, one nitrogen).

- Bioactivity : Pyrazole derivatives are associated with antimicrobial and anti-inflammatory activities, suggesting divergent applications from thiazole analogs .

- Synthesis : Utilizes pyrazole-containing intermediates in condensation reactions .

Functional Group Differences: Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone

- Structure : Incorporates a hydrazone linker and a chloromethyl group on the thiazole (Molecular formula: C₉H₇ClN₄S₂ ) .

- Implications :

- Synthesis : Formed via hydrazine condensation between thiophene-2-carbaldehyde and 4-(chloromethyl)thiazol-2-amine .

Core Structure Modifications: 5-(Thiophen-2-ylmethylene)thiazolidine-2,4-dione

- Structure: Replaces the thiazole with a thiazolidinedione ring (Molecular formula: C₈H₅NO₂S₂) .

- Synthetic route: Synthesized via Knoevenagel condensation, emphasizing the versatility of the carbaldehyde group in forming conjugated systems .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : Thiazole’s sulfur atom enhances π-electron delocalization, making 5-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde more electrophilic at the aldehyde position than pyrazole analogs .

- Synthetic Flexibility: The carbaldehyde group facilitates one-pot multicomponent reactions (e.g., with malononitrile or hydrazines) to generate fused heterocycles, as seen in thiazolyl-pyridine hybrids .

Activité Biologique

5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound, which include both thiazole and thiophene rings, contribute to its reactivity and interaction with various biological targets. This article reviews the biological activity of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The molecular formula of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde is C₈H₅N₃OS. The compound features a thiophene ring fused with a thiazole moiety, which enhances its biological activity through various mechanisms.

The biological activity of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

- Receptor Interaction : It can modulate receptor activities that are crucial for cancer cell proliferation and survival.

Antimicrobial Activity

Research indicates that 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde exhibits significant antimicrobial properties. Several studies have evaluated its effectiveness against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.5 μg/mL |

| Candida albicans | 0.75 μg/mL |

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a potential candidate for developing new antibiotics.

Anticancer Activity

The anticancer potential of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde has been explored in various cancer cell lines. Notably:

- In vitro studies have demonstrated cytotoxic effects against human cancer cell lines such as A431 (skin cancer) and U251 (glioblastoma).

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 1.98 ± 1.22 |

| U251 | 1.61 ± 1.92 |

The structure-activity relationship (SAR) analysis indicates that the presence of the thiazole ring is essential for enhancing cytotoxicity.

Study on Antimicrobial Properties

A recent study conducted by Radhakrishnan et al. (2018) evaluated the antimicrobial efficacy of various thiazole derivatives, including 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde. The results indicated that this compound exhibited significant inhibition against both gram-positive and gram-negative bacteria, supporting its potential as an antimicrobial agent .

Study on Anticancer Efficacy

Another study focused on the anticancer properties of thiazole derivatives highlighted the effectiveness of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde against cancer cell lines. The compound's interaction with apoptotic pathways was noted as a mechanism contributing to its cytotoxic effects .

Q & A

Q. How to address conflicting reports on the compound’s stability under acidic/basic conditions?

- Answer: Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–13) with LC-MS monitoring. The aldehyde group is prone to oxidation at pH > 10, requiring stabilization via inert atmospheres or antioxidant additives (e.g., BHT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.